REACTION_SMILES
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[CH3:1][N:2]1[C:3]([CH3:11])([CH3:12])[CH2:4][C:5](=[O:10])[CH2:6][C:7]1([CH3:8])[CH3:9].[ClH:13].[NH2:14][OH:15]>>[CH3:1][N:2]1[C:3]([CH3:11])([CH3:12])[CH2:4][C:5](=[N:14][OH:15])[CH2:6][C:7]1([CH3:8])[CH3:9]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN1C(C)(C)CC(=O)CC1(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NO
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Name
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Type
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product
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Smiles
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CN1C(C)(C)CC(=NO)CC1(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |